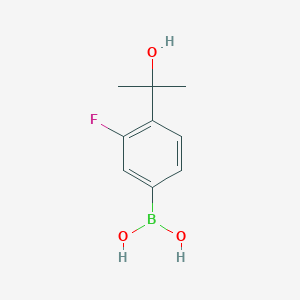

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BFO3 and a molecular weight of 198.00 . This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the borylation of a fluorinated aromatic precursor using a palladium-catalyzed cross-coupling reaction with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Aplicaciones Científicas De Investigación

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds . The fluorine atom can enhance the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Lacks the fluorine and hydroxypropan-2-yl groups, making it less reactive in certain contexts.

4-Fluorophenylboronic acid: Similar but lacks the hydroxypropan-2-yl group, which can affect its solubility and reactivity.

3-Fluoro-4-(hydroxymethyl)phenylboronic acid: Similar but with a different hydroxyl group placement, affecting its chemical properties.

Uniqueness

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid is unique due to the combination of the fluorine atom and the hydroxypropan-2-yl group, which together enhance its reactivity and versatility in various chemical reactions and applications .

Actividad Biológica

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in cancer therapeutics. This article examines the compound's biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a phenylboronic acid framework with a fluorine atom and a hydroxypropan-2-yl group as substituents. The presence of the boronic acid moiety is significant for its interactions with biological targets, particularly in the context of enzyme inhibition and cellular signaling pathways.

Antiproliferative Effects

Recent studies have demonstrated that compounds containing boronic acid functionalities can exhibit significant antiproliferative activity against various cancer cell lines. For instance, research has indicated that modifications to the phenyl ring, such as the introduction of fluorine, can enhance the antiproliferative potency of boronic acids against prostate cancer cell lines like LAPC-4 and PC-3 .

Table 1: Antiproliferative Activity of Boronic Acids

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | LAPC-4 | TBD | |

| 5-Chloropyrazine derivatives | LAPC-4 | TBD | |

| Flutamide | LAPC-4 | 0.5 | |

| Bicalutamide | LAPC-4 | 0.7 |

The data indicate that the introduction of specific substituents can significantly alter the biological activity of boronic acids.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression. Boronic acids have been shown to inhibit proteasome activity and interfere with signaling pathways by acting as reversible inhibitors of serine proteases and other enzymes. This mechanism can lead to altered cell cycle progression and apoptosis in cancer cells.

In particular, studies have suggested that boronic acids can serve as bioisosteres for nitro groups in non-steroidal anti-androgens (NSAAs), enhancing their efficacy against androgen receptor-dependent cancers . The structural modifications, including fluorination, have been linked to increased binding affinity to target proteins, thereby improving therapeutic outcomes.

Case Study 1: Prostate Cancer

In a study evaluating various boronic acid derivatives, this compound was assessed for its antiproliferative effects on prostate cancer cells. The compound demonstrated promising activity compared to standard treatments like flutamide and bicalutamide. The selectivity for cancer cells over non-cancerous cells was also noted, indicating potential for reduced side effects in therapeutic applications .

Case Study 2: Selectivity and Efficacy

Further investigations highlighted the selectivity profile of this compound against different cancer cell lines. The results showed that while some derivatives exhibited high potency against prostate cancer cells, they were less effective against other types such as breast or lung cancer cell lines. This selective efficacy points towards the need for further optimization to broaden the therapeutic spectrum .

Propiedades

IUPAC Name |

[3-fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-9(2,12)7-4-3-6(10(13)14)5-8(7)11/h3-5,12-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEIBRTWSPPZJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(C)(C)O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.